Cas no 2034369-85-0 (N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide)

N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide structure
2034369-85-0 structure
Product name:N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide
CAS No:2034369-85-0
MF:C17H20N6O
MW:324.380302429199
CID:5335350

N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
    • N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-1-methyltriazole-4-carboxamide
    • N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide
    • Inchi: 1S/C17H20N6O/c1-12-16(14-7-5-4-6-8-14)13(2)23(20-12)10-9-18-17(24)15-11-22(3)21-19-15/h4-8,11H,9-10H2,1-3H3,(H,18,24)
    • InChI Key: ZBVWBLXEBRBTOK-UHFFFAOYSA-N
    • SMILES: O=C(C1=CN(C)N=N1)NCCN1C(C)=C(C2C=CC=CC=2)C(C)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 427
  • Topological Polar Surface Area: 77.6
  • XLogP3: 1.7

N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6525-4883-100mg
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide
2034369-85-0
100mg
$248.0 2023-09-08
Life Chemicals
F6525-4883-50mg
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide
2034369-85-0
50mg
$160.0 2023-09-08
Life Chemicals
F6525-4883-1mg
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide
2034369-85-0
1mg
$54.0 2023-09-08
Life Chemicals
F6525-4883-40mg
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide
2034369-85-0
40mg
$140.0 2023-09-08
Life Chemicals
F6525-4883-5μmol
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide
2034369-85-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6525-4883-5mg
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide
2034369-85-0
5mg
$69.0 2023-09-08
Life Chemicals
F6525-4883-10mg
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide
2034369-85-0
10mg
$79.0 2023-09-08
Life Chemicals
F6525-4883-15mg
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide
2034369-85-0
15mg
$89.0 2023-09-08
Life Chemicals
F6525-4883-30mg
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide
2034369-85-0
30mg
$119.0 2023-09-08
Life Chemicals
F6525-4883-20μmol
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide
2034369-85-0
20μmol
$79.0 2023-09-08

Additional information on N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide

N-[2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide: A Comprehensive Overview

The compound with CAS No. 2034369-85-0, known as N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide, is a highly specialized organic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrazole ring and a triazole ring, both of which are heterocyclic aromatic systems. The presence of these rings contributes to its stability and reactivity, making it a valuable molecule for research and development.

The pyrazole ring in the compound is substituted with methyl groups at positions 3 and 5 and a phenyl group at position 4. This substitution pattern enhances the electronic properties of the molecule, making it suitable for various applications. The triazole ring, on the other hand, is substituted with a methyl group at position 1 and a carboxamide group at position 4. This combination of functional groups provides the compound with versatile reactivity and bioavailability.

Recent studies have highlighted the potential of this compound in drug discovery. Its ability to act as a bioisostere makes it an attractive candidate for replacing less effective or toxic groups in existing drugs. Additionally, the compound has shown promise in antimicrobial and anticancer activities, suggesting its potential use in therapeutic applications.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. The key steps include the formation of the pyrazole ring through condensation reactions and the subsequent coupling with the triazole ring. Researchers have explored various methods to optimize this synthesis, including the use of microwave-assisted synthesis and catalytic systems to improve yield and purity.

In terms of applications, this compound has been studied for its role as a building block in medicinal chemistry. Its ability to form stable bonds with other molecules makes it ideal for constructing complex molecular architectures. Furthermore, its biodegradability has been assessed under various environmental conditions, providing insights into its potential impact on ecosystems.

Recent advancements in computational chemistry have enabled researchers to model the behavior of this compound at the molecular level. These studies have provided valuable insights into its electronic properties, interaction with biological targets, and potential toxicity profiles. For instance, molecular docking studies have revealed that this compound can bind effectively to certain protein targets associated with neurodegenerative diseases.

The carboxamide group in the molecule plays a crucial role in its solubility and bioavailability. Researchers have explored modifications to this group to enhance these properties further while maintaining its therapeutic potential. Such modifications include the introduction of hydrophilic groups or stereochemical variations to improve pharmacokinetic profiles.

In conclusion, N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 2034369-85-) is a versatile compound with significant potential in drug discovery and development. Its unique structure and functional groups make it an invaluable tool for researchers exploring novel therapeutic agents. As ongoing studies continue to uncover new applications and optimize its properties, this compound is poised to play an increasingly important role in advancing modern medicine.

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